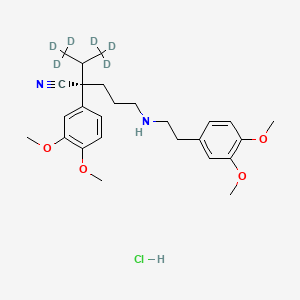
(S)-Nor-Verapamil-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Nor-Verapamil-d6 is a deuterated analog of (S)-Nor-Verapamil, a compound known for its pharmacological properties The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s metabolic stability and pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Nor-Verapamil-d6 typically involves the deuteration of (S)-Nor-Verapamil. The process begins with the preparation of (S)-Nor-Verapamil, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Nor-Verapamil-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Nor-Verapamil-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium isotope effects.
Biology: Employed in studies to understand the metabolic pathways and enzyme interactions involving deuterated compounds.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated analogs.
Industry: Utilized in the development of new drugs and formulations with enhanced stability and efficacy.
Mechanism of Action
The mechanism of action of (S)-Nor-Verapamil-d6 involves its interaction with specific molecular targets, such as calcium channels. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced degradation. The primary pathways involved include the inhibition of calcium influx in cardiac and smooth muscle cells, which can affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-Nor-Verapamil: The non-deuterated analog with similar pharmacological properties but different metabolic stability.
Verapamil: A related compound used as a calcium channel blocker in clinical settings.
Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.
Uniqueness
(S)-Nor-Verapamil-d6 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over its non-deuterated counterparts.
Properties
Molecular Formula |
C26H37ClN2O4 |
|---|---|
Molecular Weight |
483.1 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1/i1D3,2D3; |
InChI Key |
OEAFTRIDBHSJDC-RMKJYZORSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
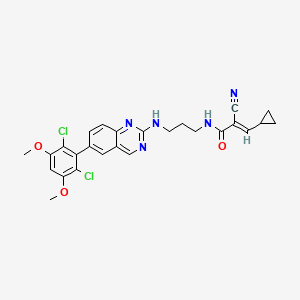
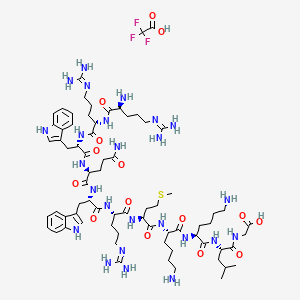
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)
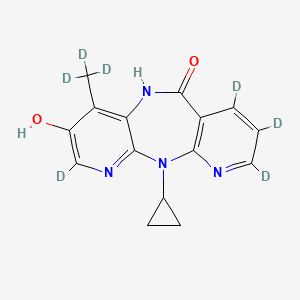
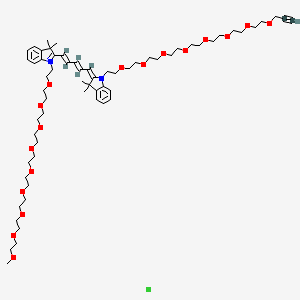
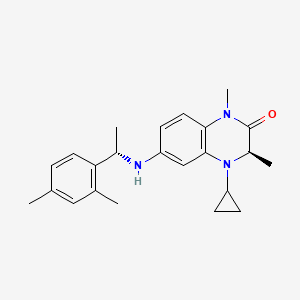
![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)
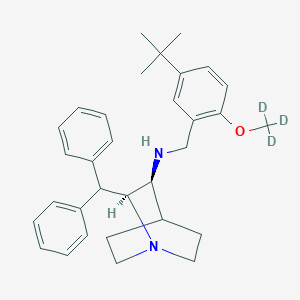
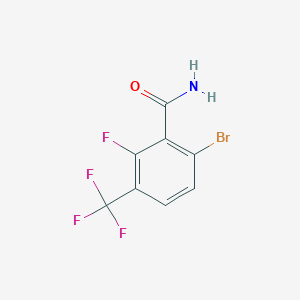
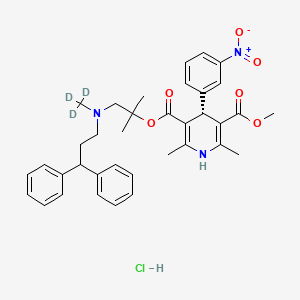
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
